Orthogonal Boc/Cyanoethyl Protection Permits Sequential Amine and Phosphate Deprotection Without Allylic Alcohol Compromise
CAS 161090‑79‑5 is the only commercially available S1P intermediate that combines an acid‑labile Boc amine protection with base‑labile bis(2‑cyanoethyl) phosphate esters, enabling fully orthogonal two‑step deprotection [REFS‑1]. The dimethyl phosphate‑protected analogue (N‑Boc‑D‑erythro‑sphingosine‑1‑phosphate dimethyl ester) prepared by the Szulc method requires TMSBr for phosphate ester cleavage, a reagent that also removes the Boc group and can induce elimination of the allylic 3‑OH, generating up to 15–25% of the undesired 3‑keto byproduct [REFS‑2]. In contrast, treatment of CAS 161090‑79‑5 with concentrated NH₄OH or 1,8‑diazabicyclo[5.4.0]undec‑7‑ene (DBU) in acetonitrile removes the cyanoethyl groups quantitatively within 30 min at 25 °C while leaving the Boc group intact, after which Boc cleavage with trifluoroacetic acid (TFA) in dichloromethane proceeds without phosphate migration [REFS‑3].
| Evidence Dimension | Selectivity of deprotection (amine vs. phosphate) |
|---|---|
| Target Compound Data | Step 1: cyanoethyl removal (NH₄OH/DBU) → Boc‑S1P; Step 2: TFA → free S1P; <2% 3‑keto byproduct by TLC. |
| Comparator Or Baseline | N‑Boc‑D‑erythro‑S1P dimethyl ester: TMSBr treatment removes both methyl phosphate and Boc, generating 15–25% 3‑keto byproduct. |
| Quantified Difference | >10‑fold reduction in allylic elimination side‑product with the cyanoethyl/Boc orthogonal strategy. |
| Conditions | Phosphoramidite coupling (bis(2‑cyanoethyl)‑N,N‑diisopropylphosphoramidite, tetrazole); deprotection with NH₄OH (28% aq.) or DBU (0.5 M in MeCN), 25 °C, 30 min; TFA/CH₂Cl₂ (1:1), 0 °C, 1 h. |
Why This Matters
For researchers synthesizing S1P receptor ligands or isotopically labeled S1P, the ability to selectively unmask the amine while retaining phosphate protection—or vice versa—enables divergent late‑stage functionalization that is impossible with globally protected intermediates.
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